molecular formula C13H17BrO4 B12629626 tert-Butyl 6-bromo-2,3-dimethoxybenzoate CAS No. 921928-73-6

tert-Butyl 6-bromo-2,3-dimethoxybenzoate

Cat. No.: B12629626
CAS No.: 921928-73-6
M. Wt: 317.17 g/mol
InChI Key: ZIBODRXBLUDSSS-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-2,3-dimethoxybenzoate is an organic compound with the molecular formula C13H17BrO4 It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom, and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 6-bromo-2,3-dimethoxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of 2,3-dimethoxybenzoic acid, followed by esterification with tert-butyl alcohol. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The esterification step involves the reaction of the brominated benzoic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-2,3-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of tert-butyl 6-azido-2,3-dimethoxybenzoate or tert-butyl 6-thio-2,3-dimethoxybenzoate.

    Oxidation: Formation of tert-butyl 6-bromo-2,3-dimethoxybenzaldehyde or tert-butyl 6-bromo-2,3-dimethoxybenzoic acid.

    Reduction: Formation of tert-butyl 6-bromo-2,3-dimethoxybenzyl alcohol.

Scientific Research Applications

tert-Butyl 6-bromo-2,3-dimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-2,3-dimethoxybenzoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and methoxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-bromo-2,3-dimethoxybenzamide
  • tert-Butyl 6-bromo-2,3-dimethoxybenzyl alcohol
  • tert-Butyl 6-bromo-2,3-dimethoxybenzaldehyde

Uniqueness

tert-Butyl 6-bromo-2,3-dimethoxybenzoate is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of both bromine and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

921928-73-6

Molecular Formula

C13H17BrO4

Molecular Weight

317.17 g/mol

IUPAC Name

tert-butyl 6-bromo-2,3-dimethoxybenzoate

InChI

InChI=1S/C13H17BrO4/c1-13(2,3)18-12(15)10-8(14)6-7-9(16-4)11(10)17-5/h6-7H,1-5H3

InChI Key

ZIBODRXBLUDSSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1OC)OC)Br

Origin of Product

United States

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